molecular formula C13H14N2 B1606689 2-(3-Pyridin-2-ylpropyl)pyridine CAS No. 15937-81-2

2-(3-Pyridin-2-ylpropyl)pyridine

Cat. No. B1606689
CAS RN: 15937-81-2
M. Wt: 198.26 g/mol
InChI Key: UHPWYBATPHCMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridin-2-ylpropyl)pyridine, also abbreviated as P2P, is a monopyridine compound that belongs to the class of organic molecules known as pyridines1.



Synthesis Analysis

The synthesis of 2-(3-Pyridin-2-ylpropyl)pyridine is not explicitly mentioned in the search results. However, the synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported. These compounds were designed and synthesized for potential biological activities23.



Molecular Structure Analysis

The molecular structure analysis of 2-(3-Pyridin-2-ylpropyl)pyridine is not directly available from the search results. However, the structure of related compounds, such as pyridine and its derivatives, has been studied45.



Chemical Reactions Analysis

The chemical reactions involving 2-(3-Pyridin-2-ylpropyl)pyridine are not explicitly mentioned in the search results. However, the reactions of similar compounds, such as pyridin-2-ol with pentafluoro- and pentachloropyridines, have been reported6.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Pyridin-2-ylpropyl)pyridine are not directly available from the search results. However, the properties of related compounds, such as pyridine, have been reported. Pyridine is a basic heterocyclic organic compound. It is a water-miscible liquid with an unpleasant fish-like smell and is colorless8.


Scientific Research Applications

  • Synthesis of 2-Pyridones

    • Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .
    • Method : The synthetic methods of 2-pyridone have been extensively reviewed. For example, a novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
    • Results : This method succeeded in producing 2-pyridones in good-to-high yields .
  • Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts

    • Application : Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
    • Method : Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. These catalysts have been employed in chemical reactions for the synthesis of pyridine derivatives .
    • Results : The high surface area, simple preparation, and modification are among the major advantages of these catalysts .

Safety And Hazards

The safety and hazards information for 2-(3-Pyridin-2-ylpropyl)pyridine is not directly available from the search results. However, the safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled910.


properties

IUPAC Name

2-(3-pyridin-2-ylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h1-4,6-7,10-11H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWYBATPHCMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313881
Record name 2,2'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridin-2-ylpropyl)pyridine

CAS RN

15937-81-2
Record name NSC278061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were added 93 g of 2-picoline, 21 g of 2-vinylpyridine, 1 g of sodium and a trace of hydroquinone. The mixture was heated to 130 C under nitrogen for 2 hours. After cooling to 22 C, 200 ml of water were added and the mixture was extracted with 150 ml diethyl ether. After washing the diethyl ether layer twice with 100 ml of water, and twice with 50 ml of 10% sodium sulfite, the solvent was removed and the product was purified by vacuum distillation to give 7.5 g of a light yellow oil.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridin-2-ylpropyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridin-2-ylpropyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Pyridin-2-ylpropyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Pyridin-2-ylpropyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Pyridin-2-ylpropyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Pyridin-2-ylpropyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.